Butalamine hydrochloride

概要

説明

Butalamine hydrochloride is a pharmacological agent primarily recognized for its vasodilatory properties. It is classified as a derivative of butylamine and is known for its ability to relax smooth muscle tissues, making it useful in the treatment of various cardiovascular and peripheral vascular diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butalamine hydrochloride involves several key steps:

Reaction of Benzamidoxime with Chlorine: Benzamidoxime reacts with chlorine to form an intermediate compound.

Reaction with Cyanamide: The intermediate compound is then reacted with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole.

Base-Catalyzed Alkylation: The final step involves the base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride to yield butalamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to optimize the production efficiency and quality of the final product .

化学反応の分析

Types of Reactions

Butalamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include various amine derivatives and oxides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Therapeutic Applications

Butalamine hydrochloride has shown efficacy in several medical conditions, particularly those related to impaired blood circulation. The following sections detail its applications.

Cardiovascular Diseases

This compound is primarily used as a peripheral vasodilator . Its applications include:

- Improvement of Blood Flow : Clinical studies have demonstrated that butalamine enhances blood flow in patients with peripheral arterial insufficiency. In a double-blind study involving patients with Fontaine stage II peripheral arterial disease, those treated with butalamine showed a significant increase in pain-free walking distance and improved perfusion metrics after eight weeks of therapy .

| Study | Patient Population | Treatment Duration | Outcomes |

|---|---|---|---|

| Seboldt et al. (1980) | 32 patients with peripheral arterial insufficiency | 8 weeks | 4-fold increase in walking distance; improved perfusion |

Smooth Muscle Relaxation

Butalamine exhibits potent relaxant properties on smooth muscle tissues, making it useful for treating various conditions characterized by excessive muscle contraction:

- Clinical Observations : In experimental studies on human isolated smooth muscle, butalamine was found to significantly reduce contractions in the uterus and stomach tissues, indicating its potential as a treatment for conditions involving smooth muscle hyperactivity .

| Tissue Type | Concentration | Effect on Contraction |

|---|---|---|

| Uterus | 10 μg/ml | 90% reduction |

| Stomach | 10 μg/ml | 50% reduction |

Mucolytic and Anti-inflammatory Properties

Beyond cardiovascular applications, butalamine has been explored for its mucolytic and anti-inflammatory effects. It has been used to treat inflammatory conditions of the respiratory tract, although specific studies are less prevalent compared to its cardiovascular applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Double-Blind Study on Arterial Occlusive Diseases : A study involving 113 patients demonstrated that butalamine significantly improved symptoms associated with chronic arterial occlusive diseases, particularly in enhancing exercise tolerance and reducing symptoms related to blood flow impairment .

- Smooth Muscle Activity Study : Research indicated that butalamine's effects were more pronounced compared to other compounds like imolamine, showcasing its potential as a superior relaxant for smooth muscle tissues .

作用機序

The primary mechanism of action of butalamine hydrochloride involves its ability to relax smooth muscle tissues by interfering with calcium ion channels. By inhibiting the influx of calcium ions, it reduces the contractile activity of smooth muscles, leading to vasodilation and improved blood flow. This mechanism is beneficial in conditions such as hypertension and angina pectoris .

類似化合物との比較

Similar Compounds

Butylamine: A simpler amine with similar basic properties but lacking the vasodilatory effects.

Phenylbutazone: Another compound with anti-inflammatory properties but different mechanisms of action.

Oxadiazole Derivatives: Compounds with similar structural features but varying pharmacological effects.

Uniqueness

Butalamine hydrochloride is unique due to its specific molecular structure that enables it to effectively interact with biological targets, particularly in the cardiovascular system. Its ability to inhibit calcium ion influx and promote smooth muscle relaxation distinguishes it from other similar compounds .

特性

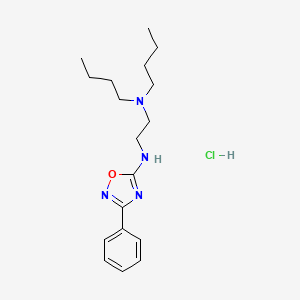

IUPAC Name |

dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEDBAQIHPGWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-47-0, 56974-46-0 | |

| Record name | 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28875-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butalamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。